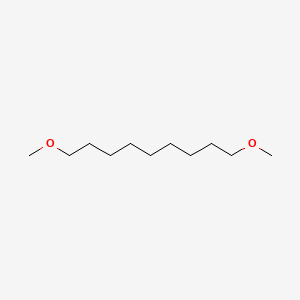
1,9-Dimethoxynonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dimethoxynonane is an organic compound with the molecular formula C11H24O2. It is a colorless liquid that is often used in organic synthesis and various industrial applications. The compound is characterized by the presence of two methoxy groups attached to the first and ninth carbon atoms of a nonane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,9-Dimethoxynonane can be synthesized through the reaction of nonane-1,9-diol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,9-Dimethoxynonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into nonane-1,9-diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonane-1,9-diol.
Substitution: Various substituted nonane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,9-Dimethoxynonane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving methoxy groups.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1,9-Dimethoxynonane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,1-Dimethoxynonane: Similar in structure but with both methoxy groups attached to the first carbon atom.
1,9-Dimethoxyoctane: A shorter chain analog with similar functional groups.
1,9-Dimethoxydecane: A longer chain analog with similar functional groups.
Uniqueness: 1,9-Dimethoxynonane is unique due to the positioning of its methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic and industrial applications where such properties are desired.
Propiedades
Número CAS |
91337-21-2 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
1,9-dimethoxynonane |
InChI |
InChI=1S/C11H24O2/c1-12-10-8-6-4-3-5-7-9-11-13-2/h3-11H2,1-2H3 |
Clave InChI |
GXGHXTUSAJHVBB-UHFFFAOYSA-N |
SMILES canónico |
COCCCCCCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





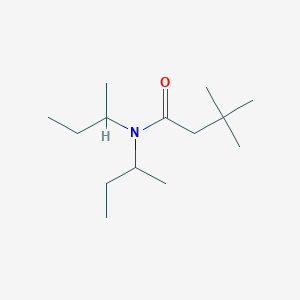
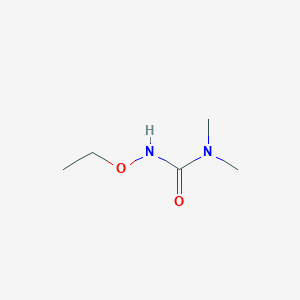
![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
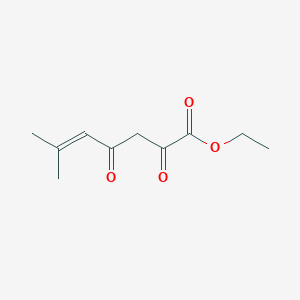
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

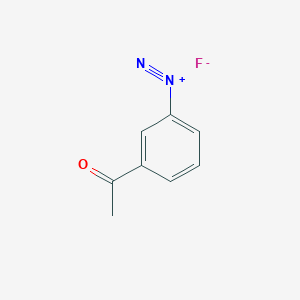
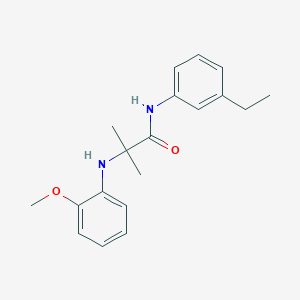
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
